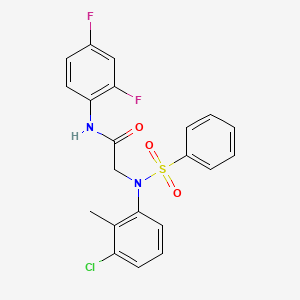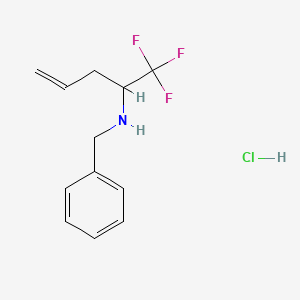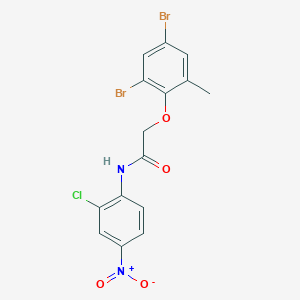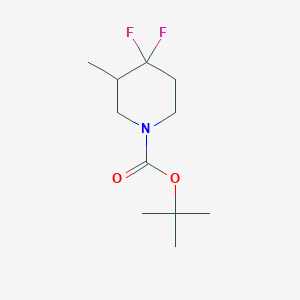
N~2~-(3-chloro-2-methylphenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(3-chloro-2-methylphenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple functional groups, including chloro, methyl, difluorophenyl, and phenylsulfonyl groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chloro-2-methylphenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group with a nucleophile
Amination Reactions:
Sulfonylation Reactions: The phenylsulfonyl group can be introduced through sulfonylation reactions, typically involving the reaction of a suitable precursor with a sulfonyl chloride reagent.
Industrial Production Methods
Industrial production of N2-(3-chloro-2-methylphenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N~2~-(3-chloro-2-methylphenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide undergoes various types of chemical reactions, including:
Oxidation Reactions: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction Reactions: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.
Substitution Reactions: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
科学研究应用
N~2~-(3-chloro-2-methylphenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study the effects of various functional groups on biological activity. It can serve as a model compound for understanding structure-activity relationships.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N2-(3-chloro-2-methylphenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target molecules, leading to changes in their activity. For example, the chloro and difluorophenyl groups may interact with enzyme active sites, while the phenylsulfonyl group may modulate protein-protein interactions.
相似化合物的比较
Similar Compounds
Similar compounds to N2-(3-chloro-2-methylphenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide include:
N~2~-(3-chloro-2-methylphenyl)-N-(2,4-difluorophenyl)glycinamide: Lacks the phenylsulfonyl group, resulting in different chemical properties.
N~2~-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinamide: Lacks the difluorophenyl group, leading to variations in biological activity.
N~2~-(2,4-difluorophenyl)-N-(phenylsulfonyl)glycinamide: Lacks the chloro and methyl groups, affecting its chemical reactivity.
Uniqueness
The uniqueness of N2-(3-chloro-2-methylphenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications.
属性
分子式 |
C21H17ClF2N2O3S |
|---|---|
分子量 |
450.9 g/mol |
IUPAC 名称 |
2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C21H17ClF2N2O3S/c1-14-17(22)8-5-9-20(14)26(30(28,29)16-6-3-2-4-7-16)13-21(27)25-19-11-10-15(23)12-18(19)24/h2-12H,13H2,1H3,(H,25,27) |
InChI 键 |
LSUHZBKBKILJDZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methyl}morpholine](/img/structure/B12451727.png)
![5-[3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B12451730.png)

![N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12451734.png)

![N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B12451738.png)
![N-(4-chlorophenyl)-2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B12451743.png)
![N-(4-{[(3-chlorophenyl)carbamoyl]amino}-3-hydroxyphenyl)-2-hexadecylbenzamide](/img/structure/B12451750.png)
![2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-propylphenol](/img/structure/B12451755.png)
![6-[(2-Chlorobenzyl)sulfanyl]-2,3'-bipyridine-5-carbonitrile](/img/structure/B12451758.png)
![(2R,3R,4S,5R)-2-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12451768.png)
![N'~1~,N'~4~-bis[(2-methylphenoxy)acetyl]butanedihydrazide](/img/structure/B12451786.png)

